2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one
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Overview
Description
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a tert-butyl group, a hydroxy group, and a phenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at 0°C, followed by quenching with methanol . This method ensures the formation of the desired isoindolone structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a more saturated isoindolone derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a more saturated isoindolone.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological targets, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to its isoindolone core structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
3532-74-9 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-tert-butyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C18H19NO2/c1-17(2,3)19-16(20)14-11-7-8-12-15(14)18(19,21)13-9-5-4-6-10-13/h4-12,21H,1-3H3 |
InChI Key |
BSMPNDYUYQHZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
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